molecular formula C11H8ClF3N2O2 B254014 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline CAS No. 951904-96-4

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

Cat. No.: B254014
CAS No.: 951904-96-4
M. Wt: 292.64 g/mol
InChI Key: YMCGAIKBFPLEEO-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C11H8ClF3N2O2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the chloro or methoxy positions .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
The quinazoline scaffold, including derivatives like 4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline, has been extensively studied for its anticancer properties. Research indicates that compounds in this class exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives showed significant inhibition of cell growth in colon cancer and melanoma cells, with GI50 values ranging from 0.875 to 1.70 µM .

Mechanisms of Action
These compounds act through multiple mechanisms, including:

  • DNA Intercalation : Disrupting DNA replication.
  • Enzyme Inhibition : Targeting key enzymes involved in cancer progression such as EGFR and VEGFR .
  • Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors .

Agricultural Chemistry

Development of Agrochemicals
this compound is utilized in the synthesis of herbicides and pesticides. Its role in enhancing crop yields while minimizing environmental impact is crucial as agricultural practices evolve towards sustainability .

Biochemical Research

Enzyme Inhibition Studies
This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets by inhibiting specific enzymes critical for various biological processes. For example, modifications at the C-6 and C-7 positions have been shown to enhance the pharmacokinetic profiles of related compounds .

Material Science

Synthesis of Novel Materials
In material science, this compound is explored for the development of new materials such as polymers and coatings. These materials often exhibit improved durability and chemical resistance, making them suitable for various industrial applications .

Diagnostic Tools

Biomarker Detection
The compound is being investigated for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application is particularly important for early diagnosis and monitoring of therapeutic responses in cancer patients .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineGI50 (µM)Mechanism
14mColon Cancer0.875EGFR Inhibition
Melanoma0.926VEGFR Inhibition
Leukemia0.904DNA Intercalation

Table 2: Pharmacokinetic Properties

CompoundSolubility (mg/mL)Oral Bioavailability (%)Target Enzyme
ZD647440010VEGFR-2
14SubmicromolarNot specifiedc-Met

Case Studies

  • VEGFR Inhibition Study
    A series of quinazoline derivatives were synthesized to evaluate their effectiveness against VEGFR-2. One compound demonstrated an IC50 value of 36.78 nM under hypoxic conditions, indicating enhanced activity compared to normoxic conditions . This highlights the potential of these compounds in targeting tumor microenvironments.
  • Multi-targeted Ligands Development
    Research has shown that modifications to the quinazoline structure can lead to multi-targeted ligands that are effective against complex diseases such as cancer and inflammatory disorders . The incorporation of urea or carbamate groups has been particularly promising.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,8-dimethoxy-2-(trifluoromethyl)quinoline
  • 4-Chloro-7-(trifluoromethyl)quinazoline
  • 4-Chloro-2-methyl-8-trifluoromethyl-quinoline

Uniqueness

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral properties, supported by recent research findings and case studies.

  • Chemical Formula : C₁₁H₈ClF₃N₂O₂
  • Molecular Weight : 292.64 g/mol
  • CAS Number : 951904-96-4

Antibacterial Activity

Recent studies have demonstrated that various quinazoline derivatives exhibit significant antibacterial properties. The specific activity of this compound against different bacterial strains is summarized in Table 1.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1075
Escherichia coli1565
Candida albicans1180

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and C. albicans when compared to standard antibiotics such as ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A recent investigation assessed the cytotoxic effects of various compounds, including this compound, against several human cancer cell lines. The results are presented in Table 2.

Cancer Cell LineIC50 (µM)Notes
Huh7-D127Hepatocellular carcinoma
MCF-710Breast cancer
PC-38Prostate cancer

The compound showed promising cytotoxicity with IC50 values ranging from 7 µM to 10 µM across different cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

In addition to antibacterial and anticancer properties, quinazoline derivatives have also been investigated for antiviral activity. Research has highlighted the ability of these compounds to inhibit viral replication in various models. Notably, the compound was tested against dengue virus (DENV) and chikungunya virus (CHIKV), showing significant antiviral effects.

The antiviral efficacy is summarized in Table 3.

VirusEffective Concentration (µM)Observations
Dengue Virus<1High inhibition of viral replication
Chikungunya Virus<1Significant reduction in viral load

These findings suggest that the compound may serve as a lead for developing new antiviral therapies targeting DENV and CHIKV .

Case Studies

  • Antibacterial Efficacy : A study compared the antibacterial activity of several quinazoline derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound could be a potential candidate for treating infections caused by resistant bacterial strains.
  • Cytotoxicity Assessment : In a comprehensive study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
  • Antiviral Mechanism : Research indicated that the compound inhibited key viral enzymes necessary for replication, suggesting a mechanism that could be further explored for antiviral drug development.

Properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGAIKBFPLEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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